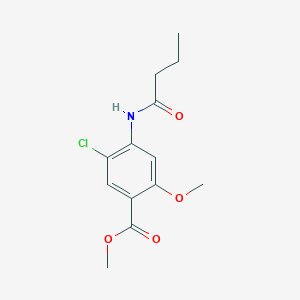![molecular formula C20H16F2N2O B5548965 7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)
7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related azetidinylquinolones involves the preparation of 7-(2,3-disubstituted-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline and -1,8-naphthyridine-3-carboxylic acids with varied substituents, aiming to investigate the effects on antibacterial potency and physicochemical properties (Frigola et al., 1994). This approach indicates a complex multistep synthesis process, including cyclization, chlorination, and nucleophilic substitution steps, to achieve the desired fluoroquinolone structures (Zhou et al., 2019).
Molecular Structure Analysis
The structural analysis of these compounds often involves X-ray crystallography to determine the precise molecular arrangement and to verify the expected geometries. For example, the X-ray crystal structure analysis of related compounds has confirmed the anticipated geometries, contributing to the understanding of their biological activity and interaction with bacterial targets (Wang et al., 2006).
科学的研究の応用
Antibacterial Agents The development of new antibacterial agents has been a significant area of research involving quinoline derivatives. Studies have identified compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A particular focus has been on the synthesis of quinolones and naphthyridones with novel N-1 substituents, such as azetidinyl groups, demonstrating significantly more potent antibacterial activities compared to existing antibiotics like trovafloxacin. The research highlighted the critical role of specific substituent combinations for achieving high antibacterial potency, along with insights from molecular modeling and X-ray crystallographic studies to understand the structural basis of their activity (Kuramoto et al., 2003).
Antitumor Activities The search for new antitumor agents has also led to the investigation of fluorinated quinolines. A study synthesized a series of 2-aryl-6,7-methylenedioxyquinolin-4-one analogues, inspired by previously discovered compounds with potent in vivo antitumor activity. These analogues were evaluated for cytotoxicity against several human cancer cell lines, showing significant potential as antitumor agents. The mechanism of action was identified as antitubulin activity, highlighting the importance of combining structural features from different quinolone derivatives to discover new cancer therapies (Chang et al., 2009).
Neuroimaging Applications In the field of neuroimaging, fluorinated quinolines have been explored for their potential to bind to nicotinic acetylcholine receptors in vivo, offering a new tool for positron emission tomography (PET) imaging of nicotinic receptors. A specific compound, F-A-85380, demonstrated high affinity and selectivity for the human alpha4beta2 nicotinic acetylcholine receptor subtype, making it a promising candidate for brain imaging studies to investigate nicotine addiction and related neurological conditions (Doll et al., 1999).
Antioxidant and Prooxidative Effects The relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidant or prooxidative effects on free-radical-initiated peroxidation has been studied, with findings indicating that fluorinated quinolines can exhibit significant antioxidant activity, depending on their molecular structure and distribution status in the reaction system. This research suggests potential applications of fluorinated quinolines as antioxidant drugs, with specific derivatives showing promise in replacing existing drugs due to their enhanced antioxidant activity (Liu et al., 2002).
特性
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)-[2-(4-fluorophenyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O/c1-12-10-17(16-7-6-15(22)11-18(16)23-12)20(25)24-9-8-19(24)13-2-4-14(21)5-3-13/h2-7,10-11,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUXLLZQIZRZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)


![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)
![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)
![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)
![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)
![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)